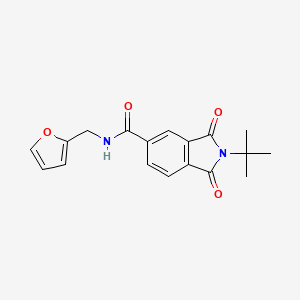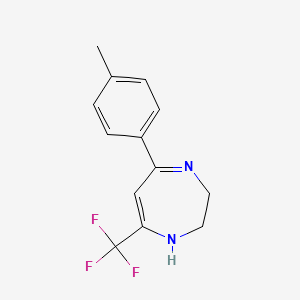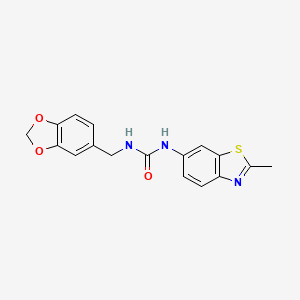
N-(4-methylbenzyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)cyclobutanecarboxamide is a chemical compound that belongs to the family of amides. It is also known as CX-5461 and is chemically represented as C18H22N2O. The compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
N-(4-methylbenzyl)cyclobutanecarboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. The compound has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. The compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylbenzyl)cyclobutanecarboxamide in lab experiments is its selective cytotoxic effect on cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, the compound has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylbenzyl)cyclobutanecarboxamide. One of the directions is to improve the compound's solubility and pharmacokinetic properties to enhance its efficacy in vivo. Another direction is to investigate the compound's potential as a combination therapy with other anticancer agents. Further studies are also needed to determine the compound's safety and toxicity profile in vivo.
Conclusion:
N-(4-methylbenzyl)cyclobutanecarboxamide is a promising candidate for cancer treatment due to its selective cytotoxic effect on cancer cells and its ability to inhibit RNA polymerase I transcription. The compound has shown efficacy against a wide range of cancer types and has potential as a combination therapy with other anticancer agents. However, further studies are needed to improve the compound's solubility and pharmacokinetic properties and to determine its safety and toxicity profile in vivo.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)cyclobutanecarboxamide involves the reaction of 4-methylbenzylamine with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)cyclobutanecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. The compound has shown efficacy against a wide range of cancer types, including breast cancer, ovarian cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)9-14-13(15)12-3-2-4-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNGJZXQYNASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)

![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)